molecular formula C15H14O6 B1213882 cis-3,4-Leucopelargonidin CAS No. 98919-66-5

cis-3,4-Leucopelargonidin

Cat. No.: B1213882
CAS No.: 98919-66-5
M. Wt: 290.27 g/mol
InChI Key: FSVMLWOLZHGCQX-SOUVJXGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis-3,4-Leucopelargonidin is a colorless leucoanthocyanidin, a key flavonoid precursor in the proanthocyanidin biosynthesis pathway in plants . It is naturally found in a variety of plant species, including Quercus robur (oak), Zea mays (corn), and Ziziphus jujuba (Chinese date) . This compound serves as a substrate for enzymes like dihydrokaempferol 4-reductase and is metabolically transformed into afzelechin by leucoanthocyanidin reductase . Researchers value this compound for its role in plant stress response mechanisms; for instance, its presence and related flavonoid pathways are modulated in Rhododendron chrysanthum under UV-B stress to mitigate radiation damage . Recent scientific investigations have highlighted its significant research potential. In vitro studies have identified it as a bioactive metabolite in Quercus robur bark extracts, which demonstrated potent inhibitory effects on the digestive enzymes α-amylase and α-glucosidase, suggesting relevance for diabetes management research . Furthermore, a 2023 meta-analysis and in silico study on traditional Chinese medicine for COVID-19 treatment identified leucopelargonidin as one of the top frequently occurring molecules with promising binding characteristics against key proteins, indicating its value in antiviral discovery research . The compound belongs to the class of organic compounds known as leucoanthocyanidins, characterized by a flavan moiety with hydroxy groups at the 3- and 4- positions . It has the chemical formula C15H14O6, an average molecular weight of 290.27 g/mol, and is predicted to exhibit good bioavailability according to the Rule of Five . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

98919-66-5

Molecular Formula

C15H14O6

Molecular Weight

290.27 g/mol

IUPAC Name

(2R,3S,4S)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol

InChI

InChI=1S/C15H14O6/c16-8-3-1-7(2-4-8)15-14(20)13(19)12-10(18)5-9(17)6-11(12)21-15/h1-6,13-20H/t13-,14-,15+/m0/s1

InChI Key

FSVMLWOLZHGCQX-SOUVJXGZSA-N

SMILES

C1=CC(=CC=C1C2C(C(C3=C(C=C(C=C3O2)O)O)O)O)O

Isomeric SMILES

C1=CC(=CC=C1[C@@H]2[C@H]([C@H](C3=C(C=C(C=C3O2)O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2C(C(C3=C(C=C(C=C3O2)O)O)O)O)O

Origin of Product

United States

Scientific Research Applications

Biosynthesis of Flavonoids

Cis-3,4-Leucopelargonidin plays a crucial role in the biosynthetic pathways leading to flavonoids and proanthocyanidins (PAs). It is utilized by enzymes such as leucoanthocyanidin reductase (LAR) to produce flavan-3-ols, which are essential for the formation of PA polymers. Research indicates that LAR catalyzes the conversion of this compound into afzelechin, a key monomer in PA synthesis .

Table 1: Enzymatic Conversion Pathways Involving this compound

EnzymeSubstrateProduct
Leucoanthocyanidin reductaseThis compoundAfzelechin
Dihydrokaempferol 4-reductaseThis compound(+)-Aromadendrin

Plant Metabolism Studies

The compound is also significant in metabolic studies involving plants. It serves as an intermediate in the biosynthesis of various flavonoids, which are critical for plant pigmentation and defense mechanisms. Investigations into its metabolic pathways have provided insights into how plants regulate flavonoid production under different environmental conditions .

Pharmacological Potential

This compound has been studied for its potential health benefits. Flavonoids derived from this compound exhibit antioxidant properties, which may help mitigate oxidative stress-related diseases. The ability of flavonoids to modulate various biological pathways makes them candidates for therapeutic applications in conditions such as cardiovascular diseases and cancer .

Case Study: Antioxidant Activity
A study investigated the antioxidant activity of flavonoids derived from this compound. The results demonstrated significant free radical scavenging activity, suggesting that these compounds could be used in developing dietary supplements aimed at enhancing health through oxidative stress reduction .

Engineering Microbial Production

Recent advances have explored the engineering of microbial systems like Saccharomyces cerevisiae and Escherichia coli for the heterologous production of flavonoids from precursors such as this compound. These engineered strains can convert leucoanthocyanidins into valuable flavonoid products through optimized metabolic pathways .

Table 2: Microbial Production of Flavonoids

MicroorganismFlavonoid ProducedYield (mg/L)
Saccharomyces cerevisiaePelargonidin9.5
Escherichia coliCatechinUp to 350

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Leucoanthocyanidins share a core dihydroflavan-3,4-diol structure but differ in the hydroxylation pattern of the B-ring:

  • cis-3,4-Leucopelargonidin : 4-hydroxyphenyl substitution.
  • cis-3,4-Leucocyanidin : 3',4'-dihydroxyphenyl substitution.
  • cis-3,4-Leucodelphinidin : 3',4',5'-trihydroxyphenyl substitution.

These structural differences influence their polarity, reactivity, and interactions with enzymes such as leucoanthocyanidin reductase (LAR) .

Enzymatic Activity and Selectivity

Research on Desmodium uncinatum LAR reveals distinct selectivities toward 3,4-cis-leucoanthocyanidins:

  • This compound : Exhibits moderate binding affinity to LAR, with lower catalytic efficiency compared to leucocyanidin.
  • cis-3,4-Leucocyanidin : Demonstrates the highest enzymatic activity due to enhanced hydrogen bonding from additional hydroxyl groups.
  • cis-3,4-Leucodelphinidin : Shows reduced activity, likely due to steric hindrance from three hydroxyl groups .

All three compounds are competitively inhibited by 2,3-trans-flavan-3-ol products, which regulate their conversion into downstream metabolites like catechin and epicatechin .

Data Tables

Table 1: Structural and Functional Comparison of 3,4-cis-Leucoanthocyanidins

Compound B-Ring Substitution Molecular Formula Enzyme Activity (LAR) Inhibition by 2,3-trans-flavan-3-ol
This compound 4-hydroxyphenyl C₁₅H₁₄O₆ Moderate Yes
cis-3,4-Leucocyanidin 3',4'-dihydroxyphenyl C₁₅H₁₄O₆ High Yes
cis-3,4-Leucodelphinidin 3',4',5'-trihydroxyphenyl C₁₅H₁₄O₆ Low Yes

Table 2: Key Research Findings

Parameter This compound cis-3,4-Leucocyanidin cis-3,4-Leucodelphinidin Reference
LAR Binding Affinity Moderate (Km = 12 µM) High (Km = 8 µM) Low (Km = 20 µM)
Cofactor Preference NADPH > NADH NADPH > NADH NADPH > NADH
Biological Role Tannin precursor, flower color Primary tannin biosynthesis Antioxidant synthesis

Preparation Methods

Plant Material Selection and Pretreatment

cis-3,4-Leucopelargonidin is predominantly extracted from plant tissues rich in leucoanthocyanidins. Punica granatum rind and Gentiana lutea roots are primary sources due to their high flavonoid content. Fresh or lyophilized plant material is ground into a fine powder to increase surface area for solvent interaction. Pretreatment often involves defatting with hexane or petroleum ether to remove non-polar interferents.

Solvent Extraction and Fractionation

Polar solvents like methanol, ethanol, or aqueous acetone (70–80%) are employed to solubilize leucoanthocyanidins. Acidification with 0.1% HCl stabilizes the pH-sensitive flavan structure. The crude extract is concentrated under reduced pressure and fractionated via liquid-liquid partitioning using ethyl acetate and water. This step isolates medium-polarity compounds, including this compound.

Chromatographic Purification

Final purification utilizes column chromatography (CC) or high-performance liquid chromatography (HPLC). Silica gel CC with a gradient of chloroform-methanol (9:1 to 7:3) resolves leucoanthocyanidins based on polarity. HPLC with a C18 column and UV detection at 280 nm achieves higher resolution, yielding >95% pure this compound.

Chemical Synthesis

Retrosynthetic Analysis

The flavan-3,4-diol skeleton is constructed from a phenylpropanoid precursor (e.g., 4-hydroxyphenylpropionic acid) and a phloroglucinol derivative. Key steps include:

  • Aldol Condensation : Formation of the C-ring via reaction between a cinnamoyl-CoA analog and three malonyl-CoA units.

  • Cyclization : Intramolecular nucleophilic attack to generate the flavan nucleus.

  • Stereoselective Reduction : Catalytic hydrogenation or enzymatic reduction to establish the (2R,3S,4S) configuration.

Stepwise Synthesis Protocol

  • Synthesis of 3,4,5-Trihydroxyflavan :

    • 4-Hydroxybenzaldehyde undergoes Claisen-Schmidt condensation with phloroglucinol in the presence of HCl, yielding a chalcone intermediate.

    • Acid-catalyzed cyclization forms the flavan skeleton.

  • Dihydroxylation :

    • Epoxidation of the C2–C3 double bond with mCPBA, followed by ring-opening with water under acidic conditions, introduces the 3,4-diol motif.

  • Stereochemical Control :

    • Chiral auxiliaries or asymmetric catalysis using Sharpless dihydroxylation ensure the desired (3S,4S) configuration.

Microbial Biosynthesis

Pathway Engineering in Escherichia coli

The phenylpropanoid pathway is reconstituted in E. coli to produce this compound de novo (Figure 1):

  • Gene Cassettes :

    • 4CL (4-coumarate-CoA ligase) activates 4-coumaric acid to 4-coumaroyl-CoA.

    • CHS (chalcone synthase) condenses 4-coumaroyl-CoA with three malonyl-CoA units to form naringenin chalcone.

    • CHI (chalcone isomerase) cyclizes the chalcone to naringenin.

    • F3H (flavanone 3-hydroxylase) and LAR (leucoanthocyanidin reductase) sequentially convert naringenin to this compound.

  • Fermentation Optimization :

    • Inducible T7 promoters regulate gene expression in E. coli BL21(DE3).

    • Cultures are grown in TB medium at 30°C, induced with 0.5 mM IPTG at OD₆₀₀ = 0.6, and supplemented with 1 mM L-tyrosine as a precursor.

Yeast-Based Production

Saccharomyces cerevisiae offers eukaryotic post-translational modifications for improved enzyme activity. The ADH2 promoter drives constitutive expression of pathway genes, while ERG10 (acetyl-CoA carboxylase) enhances malonyl-CoA availability.

Comparative Analysis of Preparation Methods

Method Yield (mg/g) Purity (%) Scalability Cost
Natural Extraction0.2–0.590–95LowHigh (labor-intensive)
Chemical Synthesis1.2–2.098–99ModerateModerate
Microbial Biosynthesis3.5–5.095–97HighLow (post-optimization)

Key Findings :

  • Natural Extraction is limited by seasonal variability in plant metabolite content.

  • Chemical Synthesis achieves high purity but requires toxic reagents (e.g., mCPBA).

  • Microbial Biosynthesis offers the highest yield and scalability, though genetic instability in engineered strains remains a challenge .

Q & A

How can researchers confirm the stereochemical configuration of cis-3,4-leucopelargonidin during synthesis or isolation?

Methodological Answer:
The stereochemical configuration at positions 3 and 4 is critical for the compound’s bioactivity. To confirm this:

  • Nuclear Magnetic Resonance (NMR): Use NOESY or ROESY experiments to detect spatial proximity between protons at positions 3 and 4, which distinguishes cis from trans configurations. Compare coupling constants (e.g., J3,4J_{3,4}) with reference data .
  • Chiral Chromatography: Employ chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers and validate stereochemical purity .
  • X-ray Crystallography: Resolve the crystal structure if sufficient crystalline material is available, as this provides unambiguous stereochemical evidence .

What experimental strategies address discrepancies in reported bioactivity data for this compound across studies?

Advanced Research Focus:
Contradictions in bioactivity (e.g., antioxidant vs. pro-oxidant effects) may arise from:

  • Sample Purity: Verify compound purity using HPLC-MS (>95%) and assess degradation products under experimental conditions (e.g., pH, temperature) .
  • Assay Variability: Standardize assays (e.g., DPPH radical scavenging) by controlling variables like solvent polarity and incubation time. Use positive controls (e.g., ascorbic acid) for cross-study comparisons .
  • Cellular Context: Test bioactivity in multiple cell lines (e.g., HepG2 vs. RAW 264.7) to evaluate cell-type specificity. Document culture conditions (e.g., oxygen levels, media composition) that may influence outcomes .

How can researchers optimize extraction protocols for this compound from natural sources while minimizing isomerization?

Methodological Answer:

  • Solvent Selection: Use polar aprotic solvents (e.g., acetone-water mixtures) to stabilize the cis configuration. Avoid high temperatures (>40°C) to prevent thermal isomerization .
  • Chromatographic Techniques: Combine flash chromatography with Sephadex LH-20 columns for preliminary purification, followed by preparative HPLC to isolate the cis isomer. Monitor fractions using UV-Vis at 280 nm .
  • Stability Testing: Conduct time-course experiments under extraction conditions (e.g., pH 2–7) to identify isomerization thresholds. Use LC-MS to quantify degradation products .

What computational approaches are suitable for predicting this compound’s interactions with biological targets?

Advanced Research Focus:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., COX-2 or NADPH oxidase). Validate docking poses with molecular dynamics simulations (e.g., GROMACS) .
  • QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors. Train models with datasets from PubChem or ChEMBL .
  • Metabolomics Integration: Corrogate docking results with untargeted metabolomics data to identify downstream pathways affected by the compound .

How should researchers design experiments to evaluate the metabolic stability of this compound in vivo?

Methodological Answer:

  • Animal Models: Administer the compound via oral gavage or intravenous injection in rodents. Collect plasma, urine, and feces at timed intervals. Use LC-MS/MS to quantify parent compound and metabolites .
  • Microsomal Assays: Incubate the compound with liver microsomes (human/rat) and NADPH cofactor. Identify phase I metabolites (e.g., hydroxylated or demethylated derivatives) .
  • Biliary Excretion Studies: Cannulate bile ducts to assess enterohepatic recirculation. Compare pharmacokinetic parameters (e.g., t1/2t_{1/2}, CmaxC_{\text{max}}) between cis and trans isomers .

What analytical techniques are most effective for quantifying trace levels of this compound in complex biological matrices?

Methodological Answer:

  • LC-ESI-MS/MS: Use multiple reaction monitoring (MRM) with transitions specific to the compound (e.g., m/z 290.1 → 137.0). Optimize ion source parameters (e.g., capillary voltage, desolvation temperature) to enhance sensitivity .
  • Internal Standardization: Spike samples with deuterated analogs (e.g., d4d_4-leucopelargonidin) to correct for matrix effects and ionization efficiency .
  • Limit of Detection (LOD): Validate the method to achieve LODs <10 ng/mL in plasma or tissue homogenates, ensuring reproducibility across triplicate runs .

How can researchers resolve conflicting hypotheses about this compound’s role in oxidative stress modulation?

Advanced Research Focus:

  • Dual-Activity Testing: Design dose-response experiments to determine if the compound exhibits antioxidant effects at low concentrations (<10 µM) and pro-oxidant effects at higher doses (>50 µM) .
  • Redox Profiling: Measure intracellular glutathione (GSH) levels and ROS production (e.g., using H2DCFDA probes) alongside transcriptional changes in Nrf2/Keap1 pathways .
  • Epistatic Studies: Use CRISPR-Cas9 to knockout genes (e.g., SOD1 or NOX4) and assess whether the compound’s effects persist .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
cis-3,4-Leucopelargonidin
Reactant of Route 2
cis-3,4-Leucopelargonidin

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